REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8]([CH3:15])=[CH:9][C:10](=[O:14])[O:11]2)=[CH:6][CH:5]=1.[C:16](Cl)(Cl)=O.C(=O)=O.[N-]=C=O>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl.O1CCOCC1>[N+:3]([C:4]1[CH:13]=[C:12]2[C:7]([C:8]([CH3:15])=[CH:9][C:10](=[O:14])[O:11]2)=[CH:6][CH:5]=1)#[C-:16] |f:0.1|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C2C(=CC(OC2=C1)=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
28.95 mmol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring for 15 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three neck round bottom flask fitted with an argon inlet, an addition funnel with rubber septum, and a dry ice condenser
|
Type
|
TEMPERATURE
|
Details
|
was heat
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
while purging with argon for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
dried syringe
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed strongly for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed an additional 6 hr
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
to evaporate overnight under a stream of argon which
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
purged the excess phosgene from the system
|
Type
|
CUSTOM
|
Details
|
The toluene and p-dioxane were removed under reduced pressure at 40° C.
|
Type
|
CUSTOM
|
Details
|
resulting in a yellow solid
|
Type
|
FILTRATION
|
Details
|
Followed by filtration (to remove AMC HCl), and removal of solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was stored under reduced pressure overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
[N+](#[C-])C1=CC=C2C(=CC(OC2=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |